molecular formula C16H19N3 B8656337 1-Benzyl-4-(pyridin-3-yl)piperazine

1-Benzyl-4-(pyridin-3-yl)piperazine

Cat. No.: B8656337
M. Wt: 253.34 g/mol
InChI Key: GHFQXANVSSWKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(pyridin-3-yl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a pyridin-3-yl substituent at the 4-position of the piperazine ring. Its structural flexibility allows for diverse modifications, making it a scaffold for exploring structure-activity relationships (SAR) in drug discovery.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

1-benzyl-4-pyridin-3-ylpiperazine

InChI

InChI=1S/C16H19N3/c1-2-5-15(6-3-1)14-18-9-11-19(12-10-18)16-7-4-8-17-13-16/h1-8,13H,9-12,14H2

InChI Key

GHFQXANVSSWKIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(pyridin-3-yl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(pyridin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter regulation . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and exert its pharmacological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Receptor Binding and Enzymatic Activity
Compound Target Activity (IC50/Ki) Key Structural Feature Reference
This compound 5-HT6/BACE1 Not reported Pyridin-3-yl, benzyl -
1-Benzyl-4-(piperazin-1-yl)-1H-indole 5-HT6 Ki = 72–916 nM Indole, benzyl
Compound 8 (BACE1 inhibitor) BACE1 IC50 = 19.66 mM Phenylsulfonyl, indole
1-Benzyl-4-(3-phenylpropyl)piperazine Sigma-1 Ki = 0.5 nM Hydrophobic chain
Table 2: Antimicrobial Activity of Piperazine Analogues
Compound Microbial Target Activity Reference
1-Benzyl-4-(5-nitro-2-furfurylideneamino)piperazine B. subtilis, C. perfringens Bactericidal
1-Benzhydryl-4-isonicotinylideneaminopiperazine M. phlei, S. aureus Broad-spectrum

Key Research Findings

  • Substituent Sensitivity : Bulky groups (e.g., indole, benzyloxy) on the piperazine ring reduce receptor affinity and enzymatic inhibition, while planar aromatic systems (e.g., pyridin-3-yl) may enhance binding through π-π interactions .
  • Hydrophobic Optimization : Linear hydrophobic chains (e.g., 3-phenylpropyl) improve sigma-1 receptor binding, suggesting that lipophilicity tuning is critical for CNS-targeting derivatives .

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